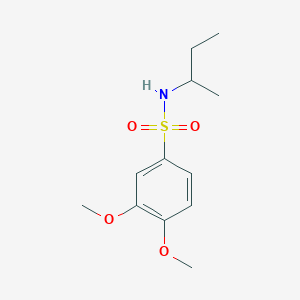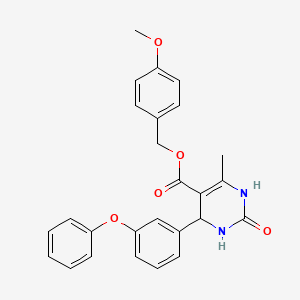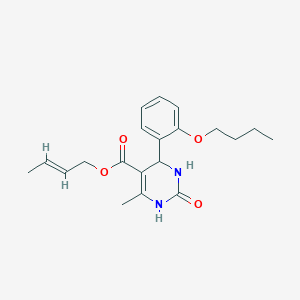![molecular formula C20H15N5S B3871013 5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3871013.png)
5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile” is a type of pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used as intermediates in the preparation of various important chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines . For example, a chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles as the major product .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The structure allows for a wide range of structural variants, which can be achieved through the use of appropriate precursors or post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also resistant to oxidation and reduction reactions due to the loss of aromaticity, but they can be hydrogenated catalytically, first to pyrazoline, and then to pyrazolidine .Physical And Chemical Properties Analysis
Pyrazole is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base with a pKb of 11.5 (pKa of the conjugated acid is 2.49 at 25°C). Its molecular weight is 68.0776 g/mol, and it is soluble in water .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole derivatives have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors .
Safety and Hazards
Future Directions
Given the wide range of biological activities and the versatility of pyrazole derivatives as synthetic intermediates, there is significant interest in developing new synthetic routes to these compounds and finding new and improved applications for them . This includes the development of novel and applicable heterocyclic compounds by utilizing a wide range of new reactants and efficient synthetic transformations .
properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-26-17-9-7-14(8-10-17)11-15(12-21)19-18(13-22)20(23)25(24-19)16-5-3-2-4-6-16/h2-11H,23H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIUMAPVUKBLMR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)

![N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine](/img/structure/B3870948.png)

![2-({5-fluoro-2-[3-(methylthio)phenyl]pyrimidin-4-yl}amino)ethanol](/img/structure/B3870953.png)
![2-[(2-chlorobenzyl)thio]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B3870964.png)

![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![2-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870990.png)
![methyl {[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3870993.png)
![3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3870995.png)


![4-amino-N'-[(3-nitrobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3871015.png)